
Cinpa1
Overview
Description
This compound has garnered significant attention due to its ability to inhibit CAR-mediated transcription with an IC50 of approximately 70 nanomolar . CINPA 1 is primarily used in research to study the function of CAR, a nuclear receptor involved in the regulation of genes related to drug metabolism and clearance.
Mechanism of Action
Target of Action
Cinpa1 is a potent and specific inhibitor of the Constitutive Androstane Receptor (CAR) . CAR is a xenobiotic sensor that enhances the detoxification and elimination of xenobiotics and endobiotics by modulating the expression of genes encoding drug-metabolizing enzymes and transporters .
Mode of Action
This compound interacts with CAR and inhibits its function . This compound increases corepressor and reduces coactivator interaction with the CAR ligand-binding domain . This results in a reduction of CAR-mediated transcription .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CAR-mediated gene expression pathway . By inhibiting CAR, this compound reduces the expression of genes encoding drug-metabolizing enzymes and transporters .
Pharmacokinetics
This compound is metabolized in human liver microsomes into two main metabolites . The first conversion to metabolite 1 is carried out by the enzyme CYP3A4, and the subsequent conversion to metabolite 2 is carried out by CYP2D6 .
Result of Action
The inhibition of CAR by this compound leads to a reduction in the expression of genes encoding drug-metabolizing enzymes and transporters . This can potentially attenuate multidrug resistance in cancers, as elevated levels of these enzymes and transporters, resulting from CAR activation, promote the elimination of chemotherapeutic agents .
Action Environment
The action of this compound is influenced by the presence of specific enzymes in the environment. The conversion of this compound into its metabolites requires the presence of the enzymes CYP3A4 and CYP2D6 . Therefore, the efficacy and stability of this compound can be influenced by factors that affect the activity of these enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CINPA 1 involves several key steps:
Formation of the Dibenzazepine Core: The dibenzazepine core is synthesized through a series of cyclization reactions involving aromatic compounds.
Introduction of the Diethylaminoacetyl Group: This step involves the acylation of the dibenzazepine core with diethylaminoacetyl chloride under basic conditions.
Industrial Production Methods: While specific industrial production methods for CINPA 1 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as refluxing, distillation, and chromatography to purify the final product .
Types of Reactions:
Oxidation: CINPA 1 can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: The compound can be reduced at the carbonyl group to form corresponding alcohols.
Substitution: CINPA 1 can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
CINPA1 (CAR Inhibitor Not PXR Activator 1) is a chemical compound that functions as an inhibitor of the constitutive androstane receptor (CAR) . It does not activate the pregnane X receptor (PXR) . St. Jude Children’s Research Hospital researchers discovered this compound through directed screening .
As a Research Tool
This compound can be utilized to counteract the activity of CAR, making it a research tool for studying CAR function . It represents a novel class of chemicals for studying CAR biology without activating PXR . The 54 analogs of this compound are unique tools for characterizing CAR's function, and the SAR (structure activity relationship) information could guide future efforts to develop improved CAR inverse agonists .
Effects of this compound Metabolites
This compound is converted to two main metabolites in human liver microsomes . Metabolite 1 is formed from this compound by CYP3A4, and then metabolite 2 is formed from metabolite 1 by CYP2D6 . Although metabolite 1 weakly inhibits CAR function and disrupts CAR-coactivator interaction, metabolite 2 is inactive . The metabolites of this compound may not interfere with the action of this compound .
Co-Drug with Chemotherapeutics
This compound could be used as a "co-drug" with existing chemotherapeutics to attenuate CAR-mediated drug-drug interactions, toxicity, and drug resistance, and improve therapeutic efficacy and safety .
Attenuation of Drug-Drug Interactions
This compound can attenuate CAR-mediated drug-drug interactions .
Reduction of Hepatotoxicity
Inhibiting CAR might reduce drug-induced hepatotoxicity because CAR is constitutively active in certain cellular contexts .
Resensitization of Cancer Cells
Comparison with Similar Compounds
CINPA 1 is unique in its high selectivity for the constitutive androstane receptor over other nuclear receptors such as the pregnane X receptor (PXR), farnesoid X receptor (FXR), liver X receptor (LXR), peroxisome proliferator-activated receptor gamma (PPARγ), and retinoid X receptor (RXR). Similar compounds include:
PK11195: A ligand for the peripheral benzodiazepine receptor.
Rifampicin: An antibiotic that also acts as a pregnane X receptor activator.
Clotrimazole: An antifungal agent that can inhibit CAR but with less selectivity compared to CINPA 1.
Biological Activity
CINPA1, or CAR Inhibitor Not PXR Activator 1, is a novel small molecule identified as a specific inhibitor of the constitutive androstane receptor (CAR). This compound has garnered interest in pharmacology due to its unique ability to inhibit CAR without activating the pregnane X receptor (PXR), a related xenobiotic receptor. The significance of this compound lies in its potential applications in drug metabolism and toxicology, particularly in mitigating adverse drug reactions associated with CAR activation.
This compound binds directly to the ligand-binding domain (LBD) of CAR, stabilizing it in a less active conformation. This interaction alters the recruitment of co-regulators, effectively reducing CAR-mediated gene expression. Studies have demonstrated that this compound inhibits CAR activity with an IC50 of approximately 70 nM, making it a potent inhibitor for experimental use .
Key Findings on Mechanism
- Direct Binding : Evidence shows that this compound interacts with key residues in the CAR-LBD, including N165 and H203, through hydrogen bonding and hydrophobic interactions .
- Effect on Gene Expression : In primary human hepatocytes, this compound significantly reduces CAR-mediated transcription without affecting the protein levels or localization of CAR itself .
In Vitro Studies
This compound has been extensively characterized through various in vitro assays:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy as a CAR inhibitor. Research has identified metabolites of this compound that facilitate further SAR studies, allowing for refinements in compound design aimed at enhancing specificity and potency against CAR while avoiding PXR activation .
Metabolite Characterization
- Identification of metabolites has provided insights into how modifications affect biological activity.
- Ongoing studies aim to correlate structural features with functional outcomes in both receptor inhibition and metabolic stability.
Properties
IUPAC Name |
ethyl N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-4-25(5-2)16-22(27)26-20-10-8-7-9-17(20)11-12-18-13-14-19(15-21(18)26)24-23(28)29-6-3/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBYSPEGRYKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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